(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
CAS No.: 851804-16-5
Cat. No.: VC6331112
Molecular Formula: C21H22ClN3O3S2
Molecular Weight: 464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851804-16-5 |
|---|---|
| Molecular Formula | C21H22ClN3O3S2 |
| Molecular Weight | 464 |
| IUPAC Name | [2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
| Standard InChI | InChI=1S/C21H22ClN3O3S2/c22-19-6-2-1-5-17(19)15-29-21-23-11-14-25(21)20(26)16-7-9-18(10-8-16)30(27,28)24-12-3-4-13-24/h1-2,5-10H,3-4,11-15H2 |
| Standard InChI Key | LNZSFUGQKDNPFV-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4Cl |
Introduction
Molecular Composition
The compound consists of:
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A 2-chlorobenzylthio group attached to a dihydroimidazole ring.
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A methanone functional group linked to a pyrrolidinylsulfonylphenyl moiety.
Molecular Formula
The exact molecular formula is not directly available in the search results but can be inferred based on the systematic name. The compound includes:
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Carbon (C)
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Hydrogen (H)
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Nitrogen (N)
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Oxygen (O)
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Sulfur (S)
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Chlorine (Cl)
Key Characteristics
This compound likely exhibits:
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Hydrophobic regions due to the aromatic components.
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Polar functionality from the sulfonamide and ketone groups.
These features suggest potential biological activity and solubility characteristics suitable for pharmaceutical applications.
General Synthetic Approach
While specific synthesis details for this exact compound are unavailable in the provided data, similar compounds (e.g., 2-(chlorobenzylthio)-imidazole derivatives) are synthesized through:
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Formation of the Imidazole Core: Using precursors like ethylenediamine and carbon disulfide under controlled conditions.
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Introduction of Benzylthio Group: Reacting with benzyl halides in the presence of a base.
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Attachment of Sulfonamide Phenyl Moiety: Using sulfonamide derivatives and coupling agents.
Challenges in Synthesis
Common challenges include:
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Ensuring regioselectivity during benzylation.
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Controlling reaction conditions to avoid side products.
Analytical Characterization
To confirm the structure and purity, standard analytical techniques are employed:
| Methodology | Purpose |
|---|---|
| NMR Spectroscopy | Identification of functional groups and structure. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detection of characteristic bonds (e.g., C=O, S=O). |
For example, similar compounds have been characterized using NMR and NMR spectroscopy to identify hydrogen environments and carbon skeletons .
Potential Applications
Based on structural similarities with other imidazole derivatives:
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Antimicrobial Activity: Compounds with benzylthio-imidazole cores often exhibit antibacterial or antifungal properties due to their ability to disrupt microbial cell membranes .
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Anticancer Potential: Sulfonamide-containing compounds are known inhibitors of carbonic anhydrase IX, which is overexpressed in hypoxic tumor environments .
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Enzyme Inhibition: The sulfonamide group may interact with enzymes like hydroxysteroid dehydrogenases, relevant for metabolic disorders .
Mechanism of Action
The mechanism typically involves:
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Binding to enzyme active sites via hydrogen bonding or hydrophobic interactions.
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Disruption of cellular processes in pathogens or cancer cells.
Comparative Data Table
The following table compares this compound with structurally related derivatives:
Unanswered Questions
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What are the specific pharmacokinetics and pharmacodynamics?
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Does the compound exhibit toxicity at therapeutic doses?
Future Research
Efforts should focus on:
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Conducting in vitro assays for antimicrobial and anticancer activity.
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Evaluating drug-likeness using computational tools like SwissADME .
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Exploring structural modifications to enhance efficacy and reduce toxicity.
This comprehensive analysis highlights the potential significance of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone as a candidate for further pharmaceutical development.
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